

# An In-depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic Acid

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## Compound of Interest

Compound Name: (R)-3-Amino-4-hydroxybutanoic acid

Cat. No.: B555399

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This technical guide provides a comprehensive overview of **(R)-3-Amino-4-hydroxybutanoic acid**, a significant modulator of the GABAergic system. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity, and relevant experimental methodologies.

## Chemical Identity and Synonyms

**(R)-3-Amino-4-hydroxybutanoic acid** is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its stereochemistry plays a crucial role in its biological function.

CAS Numbers: There has been some ambiguity regarding the CAS numbers associated with this compound. The primary CAS number for **(R)-3-Amino-4-hydroxybutanoic acid** is 16504-56-6[1][2][3][4][5]. Another frequently cited CAS number, 7013-07-2, corresponds to (R)-4-Amino-3-hydroxybutyric acid[6][7][8][9][10]. Based on chemical structure analysis, these are synonymous names for the same enantiomeric compound.

A comprehensive list of synonyms for this compound is provided in the table below.

Synonym
(R)-GABOB
(-)-γ-Amino-β-hydroxybutyric acid
(R)-(-)-4-Amino-3-hydroxybutanoic acid
L-γ-Amino-β-hydroxybutyric Acid
R-(-)-γ-Amino-β-hydroxybutyric Acid
(-)-β-Hydroxy-GABA
(R)-(-)-3-Hydroxy-GABA
L-beta-Homoserine
(+)-4-Hydroxy-3-aminobutyric acid
Butanoic acid, 3-amino-4-hydroxy-, (3R)-

## Quantitative Biological Data

**(R)-3-Amino-4-hydroxybutanoic acid** is a modulator of GABA receptors, exhibiting distinct affinities for different receptor subtypes. The following tables summarize the key quantitative data regarding its biological activity.

Table 1: Receptor Binding Affinities (IC50)

Receptor Subtype	IC50 (μM)	Species	Tissue/System	Reference
GABAA	1	Rat	Brain synaptosomes	[8]
GABAB	0.35	Rat	Brain synaptosomes	[8]
GABA Uptake	67	Rat	Brain synaptosomes	[8]

Table 2: Receptor Agonist Potency (EC50)

Receptor Subtype	EC50 (μM)	System	Assay	Reference
GABAC	19	Human (recombinant)	Patch-clamp on Xenopus oocytes	[8]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **(R)-3-Amino-4-hydroxybutanoic acid** and for radioligand binding assays to characterize its interaction with GABAA and GABAB receptors.

### Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid from (2S,4R)-4-Hydroxyproline

This protocol is a multi-step synthesis adapted from various sources, including patented methods[11][12].

Step 1: Formation of (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester

- Suspend 7.24 g (40 mmol) of rigorously dried (2S,4R)-4-hydroxyproline methyl ester hydrochloride in 40.0 ml of a 1N solution of sodium methoxide in anhydrous methanol.
- Agitate the suspension by swirling.
- Concentrate the mixture by evaporation in a rotary evaporator at a bath temperature of 25°C until an oily residue is obtained.
- Dissolve the residue in 120 ml of a 2:1 (v/v) mixture of absolute tetrahydrofuran and absolute diethyl ether.
- Cool the solution to -40°C.
- At this temperature, add a solution of t-butyl hypochlorite followed by triethylamine. The alkali metal methoxide, t-butyl hypochlorite, and triethylamine should each be used in a 1 to 1.05-

fold molar amount relative to the starting (2S,4R)-4-hydroxyproline ester hydrochloride.

#### Step 2: Conversion to (R)-4-hydroxy-2-pyrrolidone

- The resulting solution containing the (R)-4-hydroxy-1-pyrroline-2-carboxylic acid ester is used directly in the next step without further purification.
- Dissolve the intermediate in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).
- Treat the solution with hydrogen peroxide. The alkali metal hydroxide and hydrogen peroxide are advantageously used in a 1 to 1.05-fold molar amount of the starting ester hydrochloride.
- Slowly acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to an amount at least equivalent to the alkali metal hydroxide used.
- Maintain the reaction temperature between 20°C and 50°C.
- Desalinate the resulting reaction mixture to isolate (R)-4-hydroxy-2-pyrrolidone.

#### Step 3: Hydrolysis to (R)-4-amino-3-hydroxybutanoic acid

- Hydrolyze the isolated (R)-4-hydroxy-2-pyrrolidone by heating in the presence of a mineral acid. The mineral acid should be added in a 5 to 10-fold molar amount relative to the (R)-4-hydroxy-2-pyrrolidone.
- Perform the hydrolysis at a temperature between 90°C and the reflux temperature of the reaction mixture.
- After completion of the hydrolysis, work up the reaction mixture by treating it with a strongly acidic ion exchanger in the H<sup>+</sup> form.
- Elute the (R)-4-amino-3-hydroxybutanoic acid with a diluted aqueous ammonia solution.
- Concentrate the eluate to dryness by evaporation under reduced pressure to obtain the final product.

## Radioligand Binding Assay for GABAA Receptor

This protocol is adapted from established methods for measuring [3H]muscimol binding to GABAA receptors[13][14][15][16][17].

#### Materials:

- Rat brain tissue
- Homogenization Buffer: 0.32 M sucrose, pH 7.4
- Binding Buffer: 50 mM Tris-HCl, pH 7.4
- [3H]muscimol (specific activity ~10-30 Ci/mmol)
- Unlabeled GABA (for non-specific binding determination)
- Test compound (**((R)-3-Amino-4-hydroxybutanoic acid**)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Centrifuge, homogenizer, filtration apparatus, scintillation counter

#### Membrane Preparation:

- Homogenize rat brains in 20 ml/g of ice-cold Homogenization Buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in ice-cold deionized water.
- Homogenize the suspension with two 10-second bursts at high speed.
- Centrifuge at 140,000 x g for 30 minutes at 4°C.
- Resuspend the pellet in Binding Buffer and centrifuge again at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

- Resuspend the final pellet in Binding Buffer and determine the protein concentration.
- Store the membrane preparation at -70°C until use.

#### Binding Assay:

- Thaw the membrane preparation and wash twice with Binding Buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.
- Resuspend the pellet in Binding Buffer to a final protein concentration of 0.1-0.2 mg/well.
- In a 96-well plate, set up the following in triplicate:
  - Total Binding: Membranes + [3H]muscimol (e.g., 5 nM) + Binding Buffer.
  - Non-specific Binding: Membranes + [3H]muscimol (e.g., 5 nM) + a high concentration of unlabeled GABA (e.g., 10 µM).
  - Competition Binding: Membranes + [3H]muscimol (e.g., 5 nM) + varying concentrations of **(R)-3-Amino-4-hydroxybutanoic acid**.
- Incubate the plate at 4°C for 45 minutes.
- Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer (50 mM Tris-HCl, pH 7.4).
- Wash the filters three times with 4 ml of ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

## Radioligand Binding Assay for GABAB Receptor

This protocol is adapted from established methods for measuring [3H]baclofen binding to GABAB receptors[13][18][19][20].

#### Materials:

- Rat brain tissue

- Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl<sub>2</sub>, pH 7.4
- [<sup>3</sup>H]baclofen (specific activity ~30-60 Ci/mmol)
- Unlabeled baclofen (for non-specific binding determination)
- Test compound (**((R)-3-Amino-4-hydroxybutanoic acid)**)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Centrifuge, homogenizer, filtration apparatus, scintillation counter

#### Membrane Preparation:

- Homogenize rat brains in 100 volumes of ice-cold Assay Buffer.
- Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
- Discard the supernatant and repeat the resuspension and centrifugation steps three more times to thoroughly wash the membranes and remove endogenous GABA.
- Resuspend the final pellet in Assay Buffer to a final protein concentration of approximately 1 mg/ml.

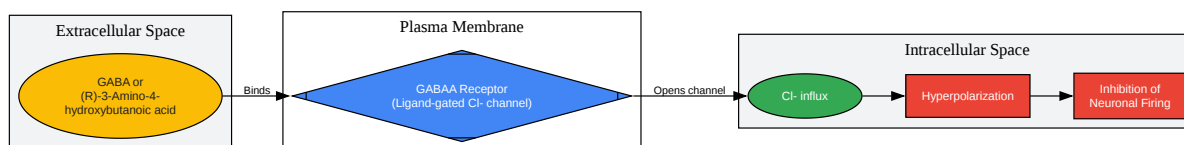
#### Binding Assay:

- In a 96-well plate, set up the following in triplicate:
  - Total Binding: Membranes + [<sup>3</sup>H]baclofen (e.g., 5 nM) + Assay Buffer.
  - Non-specific Binding: Membranes + [<sup>3</sup>H]baclofen (e.g., 5 nM) + a high concentration of unlabeled baclofen (e.g., 100 μM).
  - Competition Binding: Membranes + [<sup>3</sup>H]baclofen (e.g., 5 nM) + varying concentrations of **((R)-3-Amino-4-hydroxybutanoic acid)**.
- Incubate the plate at room temperature for 1.5 hours.

- Terminate the assay by rapid filtration through glass fiber filters.
- Wash the filters three times with 4 ml of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

## Signaling Pathways and Experimental Workflows

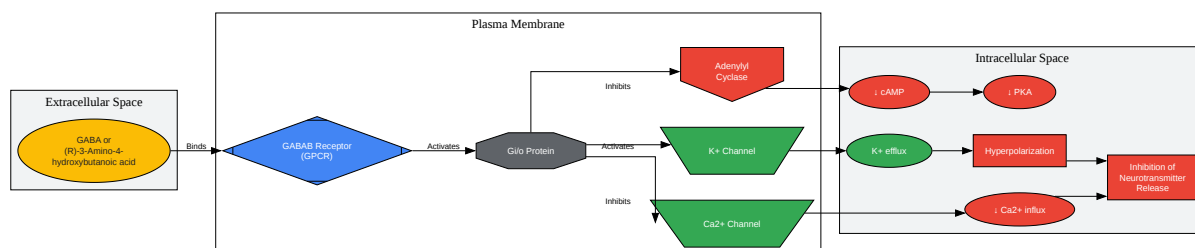
The following diagrams, generated using Graphviz, illustrate the signaling pathways of GABAA and GABAB receptors, as well as a typical experimental workflow for a radioligand binding assay.



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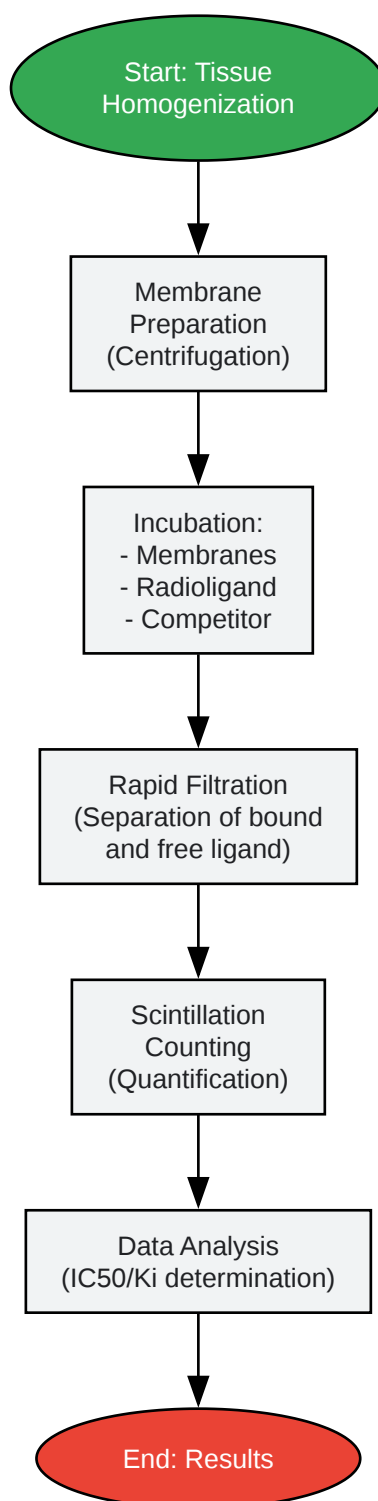
Caption: GABAA Receptor Signaling Pathway.





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Caption: GABAB Receptor Signaling Pathway.



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Caption: Radioligand Binding Assay Workflow.

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